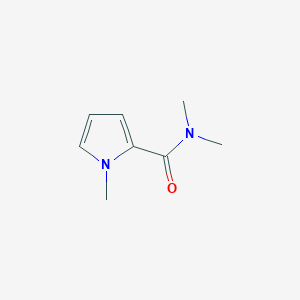
Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)- is an organic compound that belongs to the quinoline derivatives. It is a yellow crystalline solid that is soluble in some organic solvents. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)- typically involves multiple steps, including halogenation, nitration, and acylation reactions. One common method involves the following steps:
Halogenation: The starting material, 6-methoxyquinoline, is chlorinated using thionyl chloride to introduce the chlorine atom at the 4-position.
Nitration: The chlorinated product is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the cyano group at the 3-position.
Acylation: Finally, the nitrated product undergoes acylation with acetic anhydride to form the desired Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)-.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline derivatives with hydroxyl or carboxyl groups.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)- can be compared with other quinoline derivatives, such as:
N-(4-chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: This compound has an ethoxy group instead of a methoxy group, which may affect its solubility and reactivity.
N-(4-chloro-3-cyano-6-hydroxy-7-quinolinyl)acetamide: The presence of a hydroxyl group instead of a methoxy group can influence the compound’s hydrogen bonding and overall stability.
The uniqueness of Acetamide, N-(4-chloro-3-cyano-6-methoxy-7-quinolinyl)- lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H10ClN3O2 |
|---|---|
Molekulargewicht |
275.69 g/mol |
IUPAC-Name |
N-(4-chloro-3-cyano-6-methoxyquinolin-7-yl)acetamide |
InChI |
InChI=1S/C13H10ClN3O2/c1-7(18)17-11-4-10-9(3-12(11)19-2)13(14)8(5-15)6-16-10/h3-4,6H,1-2H3,(H,17,18) |
InChI-Schlüssel |
ULKVYGJBTWQFCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate](/img/structure/B8788770.png)
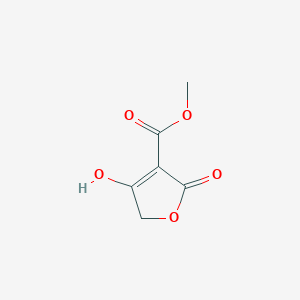


acetate](/img/structure/B8788817.png)
![6-(3-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8788821.png)
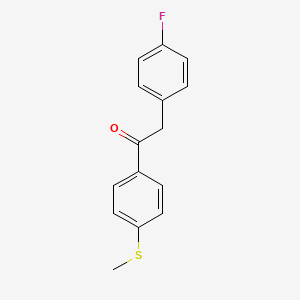


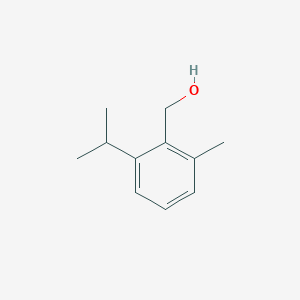
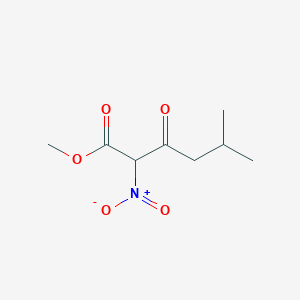
![2-Azabicyclo[3.3.1]nonane](/img/structure/B8788860.png)
